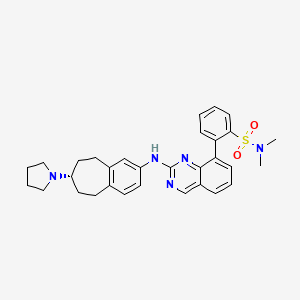

Axl-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H35N5O2S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1 |

InChI Key |

XHASWIXJEPTTSJ-SANMLTNESA-N |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Axl Kinase Inhibition: Binding Affinity, Experimental Protocols, and Signaling Pathways

Disclaimer: Information regarding a specific molecule designated "Axl-IN-5" is not available in the public domain scientific literature. This guide provides a comprehensive overview of the binding affinity and characterization of well-documented Axl kinase inhibitors, which can be considered representative of this class of molecules. The data and protocols presented herein are for established inhibitors such as TP-0903, Bemcentinib (BGB324), and UNC2025.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the inhibition of Axl receptor tyrosine kinase, a significant target in oncology.

Quantitative Data on Axl Kinase Inhibitor Binding Affinity

The inhibitory potential of a compound against a target kinase is a critical parameter in drug discovery. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The binding affinities of several prominent Axl kinase inhibitors are summarized in the table below.

| Inhibitor | Synonym | Axl Kinase IC50 (nM) | Notes |

| TP-0903 | Dubermatinib | 27 | A potent and selective Axl inhibitor.[1][2] |

| Bemcentinib | BGB324, R428 | 14 | A selective, orally bioavailable Axl kinase inhibitor.[3][4] |

| UNC2025 | 1.6 - 122 | A dual MER/FLT3 inhibitor with activity against Axl. The reported IC50 for Axl varies across different sources.[5][6][7][8] |

Experimental Protocols: In Vitro Axl Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against Axl kinase, based on methods used for the characterization of TP-0903.[2]

Objective: To determine the IC50 value of a test compound against recombinant human Axl kinase.

Materials:

-

Recombinant human Axl kinase (catalytic domain, e.g., amino acids 473-894) with a histidine tag.[2]

-

Test compound (e.g., TP-0903) dissolved in DMSO.

-

Kinase reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% v/v Tween-20.[2]

-

ATP solution.

-

Labeled poly-GT substrate (poly Glu:Tyr, 4:1 polymer).[2]

-

Stop solution containing EDTA.

-

Terbium-labeled anti-phosphotyrosine PY20 antibody.[2]

-

384-well microplates.

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Enzyme and Compound Incubation: Add the diluted test compound to the wells of a 384-well microplate. Subsequently, add the Axl kinase solution to each well and briefly incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the labeled poly-GT substrate. The final concentrations of the components in a 10 µL reaction volume could be, for example, 93 ng/mL Axl kinase, 20 µM ATP, and 200 nM poly-GT substrate.[2]

-

Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[2]

-

Reaction Termination: Stop the enzyme reaction by adding 10 µL of the stop solution containing EDTA and the terbium-labeled anti-phosphotyrosine PY20 antibody.[2] The final concentration of EDTA could be 10 mM and the antibody 2 nM.[2]

-

Signal Detection: Incubate the plate for one hour at room temperature to allow for antibody binding to the phosphorylated substrate.[2]

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation of 320 nm and dual emission at 495 nm and 520 nm.[2] The signal is expressed as a TR-FRET ratio (fluorescence intensity at 520 nm to 495 nm).[2]

-

Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Axl Signaling Pathway

Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 (growth arrest-specific 6), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways that are crucial in cell survival, proliferation, migration, and invasion. The major signaling pathways activated by Axl include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

Caption: The Axl signaling pathway upon activation by its ligand Gas6.

Experimental Workflow for Determining Kinase Inhibitor Potency

The process of identifying and characterizing a kinase inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis. The following diagram illustrates a typical workflow.

Caption: A generalized experimental workflow for kinase inhibitor discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Downstream Signaling Pathway Effects of Axl Inhibition

Disclaimer: Information regarding a specific molecule designated "Axl-IN-5" is not available in the public domain. This technical guide will, therefore, focus on the well-characterized, selective Axl inhibitor Bemcentinib (BGB324, also known as R428) as a representative agent to describe the downstream signaling effects of Axl kinase inhibition. The principles, pathways, and experimental methodologies discussed are broadly applicable to the study of potent and selective Axl inhibitors.

Introduction to Axl Receptor Tyrosine Kinase

Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1][2] The binding of its primary ligand, Growth Arrest-Specific 6 (Gas6), induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways crucial for regulating normal cellular processes, including survival, proliferation, migration, and immune responses.[2][4]

In numerous cancers, such as non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), Axl is frequently overexpressed.[5][6][7] This aberrant Axl activity is strongly correlated with poor prognosis, metastasis, and the development of resistance to a wide range of therapies, including chemotherapy, targeted agents, and immunotherapy.[2][5][7] Consequently, Axl has emerged as a critical therapeutic target in oncology.

The Axl Downstream Signaling Network

Activated Axl serves as a signaling hub, initiating multiple downstream pathways that collectively promote cancer progression. The primary cascades activated by Axl include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[4][5][8] These pathways regulate essential cellular functions that, when dysregulated, contribute to the hallmarks of cancer.

-

PI3K/AKT/mTOR Pathway: This is a central pathway for cell survival and proliferation. Axl activation leads to the recruitment and phosphorylation of the p85 subunit of PI3K, activating AKT.[8] Activated AKT, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth through mTOR.[3][6]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation. Axl phosphorylation can recruit the adaptor protein Grb2, which activates the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.[6][8]

-

JAK/STAT Pathway: Axl signaling can also activate the JAK/STAT pathway, which is critically involved in inflammation, immunity, and cell proliferation.[4]

-

NF-κB Pathway: By regulating the nuclear translocation of NF-κB, Axl signaling enhances the expression of anti-apoptotic proteins like BCL-2, further promoting cell survival.[4][6]

Effects of Axl Inhibition by Bemcentinib (BGB324)

Bemcentinib is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor that targets the intracellular ATP-binding site of the Axl kinase domain.[1][9] Its inhibition of Axl autophosphorylation blocks the initiation of downstream signaling cascades.[1]

Molecular Effects

The primary molecular effect of Bemcentinib is the potent and selective inhibition of Axl kinase activity. This leads to a direct reduction in the phosphorylation of Axl and its downstream effectors.

-

Inhibition of PI3K/AKT and ERK Signaling: Treatment with Axl inhibitors like Bemcentinib has been shown to decrease the phosphorylation of key downstream proteins such as AKT and ERK.[6][10] This suppression of survival and proliferation signals is a primary mechanism of its anti-tumor activity.

-

Induction of DNA Damage and Replication Stress: Recent studies have revealed a novel role for Axl in regulating DNA damage responses. Inhibition of Axl with Bemcentinib leads to an increase in DNA damage markers, such as γH2AX, and induces replication stress.[11][12] This effect sensitizes cancer cells to other agents that target the DNA damage response pathway, such as ATR and PARP inhibitors.[5][11]

-

Modulation of EMT Markers: Axl is a key driver of the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis and drug resistance.[5][7] Axl inhibition can reverse EMT, characterized by the downregulation of mesenchymal markers (e.g., Vimentin, Snail) and upregulation of epithelial markers (e.g., E-cadherin).[6]

Cellular Effects

The molecular changes induced by Bemcentinib translate into significant anti-cancer effects at the cellular level.

-

Inhibition of Proliferation and Survival: By blocking the PI3K/AKT and MAPK pathways, Bemcentinib inhibits cancer cell proliferation and induces apoptosis.[6][11]

-

Inhibition of Migration and Invasion: Axl signaling promotes cytoskeletal changes that enhance cell motility.[8] Bemcentinib effectively inhibits cancer cell migration and invasion.[10][13]

-

Reversal of Drug Resistance: Axl overexpression is a known mechanism of acquired resistance to various cancer therapies.[5] Bemcentinib can re-sensitize resistant cancer cells to chemotherapy (e.g., docetaxel), targeted therapies (e.g., EGFR inhibitors), and immunotherapy.[1][14]

Quantitative Data for Bemcentinib (BGB324/R428)

The potency and selectivity of an inhibitor are critical for its therapeutic potential. Quantitative data from biochemical and cell-based assays are used to characterize these properties.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC₅₀ | 14 nM | Axl Kinase | In vitro biochemical kinase assay | [3][13] |

| Selectivity | >100-fold vs. Abl | Axl vs. Abl Kinase | In vitro kinase assay | [13] |

| Selectivity | 50 to 100-fold vs. Mer/Tyro3 | Axl vs. Mer/Tyro3 Kinase | In vitro kinase assay | [13] |

| Cellular IC₅₀ | 0.67 to >9.61 µM | Panel of 23 NSCLC cell lines | Cell proliferation assay (5 days) | [11] |

| Cellular IC₅₀ | ~2.0 µM | Primary CLL B cells | Cell viability assay (24 hours) | [13] |

Table 1: Summary of quantitative data for the Axl inhibitor Bemcentinib (BGB324/R428).

Key Experimental Protocols

The study of Axl inhibitors involves a range of standard and specialized molecular and cell biology techniques. Below are outlines of key experimental protocols.

In Vitro Axl Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Axl kinase.

Objective: To determine the IC₅₀ value of an inhibitor against recombinant Axl protein.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the Axl kinase. The amount of ADP produced is quantified using a luminescence-based detection reagent.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Bemcentinib). Prepare a reaction mixture containing kinase assay buffer, purified recombinant Axl enzyme, and a specific peptide substrate (e.g., IRS1-tide).[15]

-

Reaction Initiation: Add ATP to the reaction mixture to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 45 minutes).

-

Reaction Termination & Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a second detection reagent to convert the ADP generated into a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Western Blotting for Phospho-Axl and Downstream Targets

This technique is used to assess the effect of an inhibitor on Axl activation and downstream signaling within cells.

Objective: To measure the levels of phosphorylated (active) and total Axl, AKT, and ERK in inhibitor-treated cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SKOV3 ovarian cancer cells) and allow them to adhere.[12] Treat cells with various concentrations of the Axl inhibitor for a specified duration. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of an inhibitor on cell proliferation and cytotoxicity.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ of an inhibitor in a cancer cell line.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the Axl inhibitor in a serial dilution. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Assay Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Signal Measurement:

-

For MTT: Add solubilization solution and measure absorbance at ~570 nm.

-

For CellTiter-Glo®: Measure luminescence.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀/GI₅₀.

Conclusion

The Axl receptor tyrosine kinase is a high-value therapeutic target due to its central role in driving tumor progression, metastasis, and drug resistance. Selective Axl inhibitors, represented here by Bemcentinib (BGB324), effectively block key downstream signaling pathways, notably the PI3K/AKT and MAPK cascades. This inhibition leads to reduced cancer cell proliferation, survival, and migration, and can reverse resistance to other therapies. The continued investigation of Axl's role in the DNA damage response is opening new avenues for combination therapies. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel Axl inhibitors, facilitating the development of new and effective cancer treatments.

References

- 1. Bemcentinib - Wikipedia [en.wikipedia.org]

- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of inhibition of receptor tyrosine kinase AXL by a selective small molecular inhibitor R428 (BGB321) on DNA damage repair response in ovarian cancer cells. - ASCO [asco.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

Axl-IN-5: A Technical Guide to its Modulation of MAPK/ERK Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Axl inhibitor, Axl-IN-5, and its role in modulating the MAPK/ERK signaling pathway. This document details the core mechanism of Axl signaling, the inhibitory action of this compound, and the downstream consequences for cellular processes. Quantitative data for this compound and other relevant Axl inhibitors are presented for comparative analysis. Detailed experimental protocols for key assays are provided to enable replication and further investigation.

Introduction to Axl and MAPK/ERK Signaling

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] Activation of Axl, primarily through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of intracellular signaling events that are crucial for various cellular processes, including proliferation, survival, migration, and differentiation.[1][2] Dysregulation of the Gas6/Axl signaling axis has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3][4]

One of the key downstream pathways activated by Axl is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3] This pathway is a central signaling cascade that relays extracellular signals from receptors to the nucleus, culminating in the regulation of gene expression and critical cellular functions.[3] The canonical MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In this cascade, RAS activates RAF (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK). Activated MEK then phosphorylates and activates ERK (a MAPK), which can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression.

This compound: A Potent Axl Inhibitor

This compound is a small molecule inhibitor of Axl kinase.[5] By targeting the ATP-binding site of the Axl kinase domain, this compound prevents the autophosphorylation of the receptor and subsequent activation of its downstream signaling pathways, including the MAPK/ERK cascade.

Quantitative Data for Axl Inhibitors

The inhibitory potency of this compound and other commercially available Axl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the Axl kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Target(s) | IC50 (nM) |

| This compound | AXL | 283 [5] |

| Axl-IN-8 | AXL, c-MET | <1 (AXL), 1-10 (c-MET)[6] |

| Bemcentinib (R428) | Axl | 14[7] |

| Cabozantinib (XL184) | VEGFR2, c-Met, RET, KIT, AXL, FLT1/3/4, TIE2 | 7 (AXL)[7] |

| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 1.1 (Axl)[7] |

| TP-0903 | AXL | 27[7] |

Visualizing the Molecular Interactions

Axl Signaling Pathway and the Point of Inhibition by this compound

The following diagram illustrates the Axl signaling cascade leading to the activation of the MAPK/ERK pathway and highlights the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Axl inhibitors like this compound and their impact on MAPK/ERK signaling.

In Vitro Axl Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Axl kinase.

Materials:

-

Recombinant human Axl kinase domain (e.g., from Sigma-Aldrich, Product No. A4736)[8]

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

-

ATP solution

-

Axl substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound or other test compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the Axl kinase enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the Axl substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-ERK (p-ERK)

This method is used to assess the effect of this compound on the downstream MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK in whole-cell lysates.

Materials:

-

Cell line expressing Axl (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Gas6 (optional, for stimulating the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-Axl, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time. If desired, stimulate the pathway with Gas6 for a short period before lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK and a loading control like β-actin.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Cellular Proliferation Assay

This assay evaluates the effect of this compound on the growth and viability of cancer cells that are dependent on Axl signaling.

Materials:

-

Cancer cell line with known Axl expression (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using a chosen reagent according to the manufacturer's protocol.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition).

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for characterizing an Axl inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Axl signaling in various physiological and pathological processes. Its ability to potently inhibit Axl kinase activity and consequently modulate the downstream MAPK/ERK pathway provides a mechanism to probe the intricate signaling networks that govern cell fate. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the Axl-MAPK/ERK axis in diseases such as cancer. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. kactusbio.com [kactusbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | AXL抑制剂 | MCE [medchemexpress.cn]

- 6. CheMondis Marketplace [chemondis.com]

- 7. selleckchem.com [selleckchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Axl-IN-5 chemical structure and properties

Introduction

Axl-IN-5 is a potent inhibitor of the AXL receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family.[1] The AXL signaling pathway is a critical regulator of various cellular processes, including survival, proliferation, migration, and immune response.[2][3] Overexpression and aberrant activation of AXL have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of resistance to conventional and targeted therapies.[4][5] This makes AXL a compelling target for cancer drug development.[6] this compound has demonstrated anticancer effects, positioning it as a valuable tool for preclinical research and a potential scaffold for future therapeutic agents.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Core Properties and Chemical Structure

This compound is a quinazoline derivative identified for its potent AXL inhibitory activity.[1] Its core chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-(4-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)quinazolin-6-yl)-1-(p-tolyl)methanesulfonamide | [1] |

| Molecular Formula | C31H35N5O2S | [1] |

| Molecular Weight | 541.71 g/mol | [1] |

| CAS Number | 2642224-24-4 | [1] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO |[7] |

Table 2: In Vitro Potency of this compound

| Parameter | Value | Target | Reference |

|---|

| IC50 | 283 nM | AXL Kinase |[1] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of the AXL receptor.[8] The AXL receptor is typically activated by its primary ligand, the growth arrest-specific 6 (Gas6) protein.[9][10] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[4][11] This phosphorylation cascade creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MEK/ERK pathways.[5][11][12]

By occupying the ATP-binding pocket of the AXL kinase domain, this compound prevents this autophosphorylation step, effectively blocking the initiation of these downstream signals. This inhibition leads to a reduction in cancer cell proliferation, survival, and migration.[1][13]

Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of this compound in a research setting.

1. Cell-Based AXL Phosphorylation Assay (In-Cell ELISA)

This assay quantitatively measures the level of AXL phosphorylation within adherent cells, providing a direct assessment of inhibitor activity.

Materials:

-

96-well tissue culture plates

-

Cancer cell line with known AXL expression (e.g., A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human Gas6

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Primary Antibodies: Rabbit anti-phospho-AXL (Tyr779), Mouse anti-total-AXL

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.[14]

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

Ligand Stimulation: Add Gas6 ligand (e.g., 5 nM final concentration) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.[15]

-

Fixation and Permeabilization: Discard the medium, wash wells twice with cold PBS, and add 100 µL of Fixing Solution. Incubate for 20 minutes at room temperature.[16]

-

Quenching: Wash wells three times with PBST. Add 200 µL of Quenching Buffer and incubate for 20 minutes.[16]

-

Blocking: Wash four times with PBST. Add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C.[16]

-

Primary Antibody Incubation: Discard blocking buffer. Add 50 µL of primary antibody (anti-pAXL or anti-total-AXL, diluted in blocking buffer) to the appropriate wells. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash four times with PBST. Add 50 µL of the corresponding HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[16]

-

Detection: Wash four times with PBST. Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes. Add 50 µL of Stop Solution.[16]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Normalize the pAXL signal to the total AXL signal.

2. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on cell viability and proliferation by measuring metabolic activity.

Materials:

-

96-well tissue culture plates

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a specific and potent small-molecule inhibitor of the AXL receptor tyrosine kinase. Its ability to block the oncogenic signaling cascades downstream of AXL makes it an important chemical probe for studying AXL biology and a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in oncology and drug discovery investigating the therapeutic potential of AXL inhibition.

References

- 1. This compound | AXL抑制剂 | MCE [medchemexpress.cn]

- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]

- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent discovery and development of AXL inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]

- 8. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. signalchemlifesciences.com [signalchemlifesciences.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Overcoming Drug Resistance Through AXL Inhibition

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of both conventional chemotherapies and targeted agents. A key player in these resistance mechanisms is the AXL receptor tyrosine kinase. A member of the TAM (TYRO3, AXL, MERTK) family, AXL is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[1][2][3][4] Its activation is strongly correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[2][4][5] This guide provides a technical overview of the AXL signaling pathway, its role in mediating drug resistance, and the potential of AXL inhibitors as a therapeutic strategy to overcome this critical challenge. While this document focuses on the general class of AXL inhibitors, the principles and data presented are applicable to specific small molecule inhibitors like Axl-IN-5 designed to target the AXL kinase.

The AXL Signaling Pathway and Its Role in Drug Resistance

AXL signaling is a critical driver of cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT)—a process strongly associated with drug resistance and metastasis.[1][5][6]

Mechanism of Activation: The primary ligand for AXL is the growth arrest-specific 6 (GAS6) protein. The binding of GAS6 to the extracellular domain of AXL induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[3][7] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-proliferation pathways.[3][7]

Key Downstream Pathways:

-

PI3K/AKT Pathway: Activation of this pathway is a central event in AXL-mediated signaling, promoting cell survival and inhibiting apoptosis.[3][6][8]

-

MAPK/ERK Pathway: This cascade is crucial for regulating cell proliferation and growth.[6][9][10]

-

NF-κB Pathway: AXL activation can trigger the NF-κB pathway, which is involved in inflammation, immune evasion, and cell survival.[6][7]

Upregulation of AXL provides cancer cells with a "bypass" route to evade the effects of targeted therapies. For instance, in EGFR-mutant NSCLC treated with EGFR inhibitors like osimertinib, cancer cells can upregulate AXL to reactivate downstream survival pathways such as PI3K/AKT, thereby rendering the EGFR blockade ineffective.[10][11][12]

Quantitative Data on AXL Inhibitors in Overcoming Drug Resistance

The combination of AXL inhibitors with standard-of-care targeted therapies has shown significant promise in preclinical models, effectively resensitizing resistant cancer cells. The tables below summarize key findings for various AXL inhibitors.

Table 1: In Vitro Efficacy of AXL Inhibitors in Drug-Resistant Cell Lines

| Cell Line(s) | Primary Drug Resistance | AXL Inhibitor | Combination Effect | Reference(s) |

|---|---|---|---|---|

| H1975-derived resistant cells | Osimertinib (EGFR TKI) | Cabozantinib | Suppressed cell growth and proliferation | [13][14] |

| EGFR-mutant NSCLC cells | Osimertinib (EGFR TKI) | AXL Inhibition (General) | Reduced cell viability in AXL-overexpressing cells | [11] |

| Mesenchymal Cancer Cells | Antimitotic Drugs (e.g., Paclitaxel) | R428 | Sensitized cells to antimitotic-induced cell death | [15] |

| EGFR WT NSCLC Cells (A549, H460) | Erlotinib (EGFR TKI) | AXL siRNA | Reversed erlotinib resistance and decreased cell viability |[9] |

Table 2: In Vivo Efficacy of AXL Inhibitors in Xenograft Models

| Xenograft Model | Primary Drug | AXL Inhibitor | Combination Effect | Reference(s) |

|---|---|---|---|---|

| PC-9 CDX Model | Osimertinib | NPS1034 | Reduced tumor size and delayed tumor re-growth vs. osimertinib alone | [11] |

| H1975-derived resistant xenografts | Osimertinib | Cabozantinib | Suppressed tumor growth | [13][14] |

| HCT116 Orthotopic Colon Cancer | - | Foretinib | Significant inhibition of tumor growth and peritoneal metastasis |[16] |

Mechanism of AXL-Mediated Resistance and Inhibitor Action

AXL activation serves as a central hub for resistance. Therapeutic pressure from a targeted agent (e.g., an EGFR inhibitor) can lead to the selection and expansion of cancer cells with high AXL expression. These cells use AXL signaling to bypass the inhibited pathway, maintaining downstream signals for survival and proliferation. AXL inhibitors block this escape route, restoring sensitivity to the primary drug.

Experimental Protocols

Evaluating the efficacy of AXL inhibitors involves a series of standard and specialized molecular biology techniques.

1. Cell Viability and Proliferation Assay (MTS/MTT Assay) This protocol is used to assess the effect of AXL inhibitors on cancer cell growth and survival, alone or in combination with other drugs.

-

Methodology:

-

Seed drug-resistant cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of the AXL inhibitor, the primary drug (e.g., osimertinib), and the combination of both. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values.[13]

-

2. Western Blot Analysis This technique is used to measure the expression and phosphorylation status of AXL and key downstream signaling proteins.

-

Methodology:

-

Culture cells and treat with inhibitors as described above for a shorter duration (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][17]

-

3. In Vivo Xenograft Tumor Model This protocol assesses the anti-tumor efficacy of AXL inhibitors in a living organism.

-

Methodology:

-

Implant drug-resistant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups: Vehicle, Primary Drug alone, AXL Inhibitor alone, and Combination.

-

Administer treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily).

-

Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.

-

At the end of the study, euthanize the mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).[11][13]

-

The AXL signaling pathway is a robust and frequently utilized mechanism for acquired and intrinsic drug resistance in a multitude of cancers. Preclinical data strongly support the rationale for targeting AXL to overcome this resistance. The use of potent and specific AXL inhibitors, such as this compound, in combination with targeted therapies like EGFR inhibitors, represents a highly promising strategy to extend the duration of response and improve outcomes for patients.[12] Future work will focus on identifying predictive biomarkers for AXL inhibitor sensitivity and moving these combination strategies into clinical trials to validate their efficacy in patients with drug-resistant tumors.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AXL in cancer: a modulator of drug resistance and therapeutic target | springermedizin.de [springermedizin.de]

- 11. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Activation of AXL as a Preclinical Acquired Resistance Mechanism Against Osimertinib Treatment in EGFR-Mutant Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Axl-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical research data specifically for "Axl-IN-5" is limited. The information presented herein is based on the available data for this compound and is supplemented with representative data from other well-characterized AXL inhibitors to provide a comprehensive technical guide for research and development professionals.

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[1] The activation of Axl by its ligand, Gas6, triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are pivotal for cell survival, proliferation, and migration.[3] Consequently, the development of small molecule inhibitors targeting Axl is an area of intense research. This compound is a novel inhibitor of Axl with a reported IC50 of 283 nM. This document provides a technical overview of the available preclinical findings for this compound and contextualizes them within the broader landscape of AXL inhibitor development.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table includes representative preclinical data for other well-studied AXL inhibitors to provide a comparative context for potency and activity.

| Compound | Target(s) | IC50 (nM) - Axl | Cell-Based Assay (Example) | In Vivo Model (Example) | Reference |

| This compound | Axl | 283 | Data not publicly available | Data not publicly available | Commercial Supplier |

| Bemcentinib (BGB324) | Axl | 14 | Inhibition of viability in Ewing Sarcoma cell lines (IC50: 0.79–2.13 µmol/L) | Inhibition of tumor progression in a renal cell carcinoma orthotopic mouse model.[4] | [5] |

| Compound 28a (Axl/Mer dual inhibitor) | Axl/Mer | Not specified for Axl alone | Not specified | Showed retinal toxicity at 100 mg/kg in mice. | [6] |

| Compound 33g (Axl-selective inhibitor) | Axl | Not specified | Not specified | Displayed in vivo anti-tumor effects in a Ba/F3-Axl isogenic subcutaneous model without retinal toxicity at 100 mg/kg.[6] | [6] |

| ONO-7475 (AXL/MER inhibitor) | AXL/MER | Not specified | Not specified | In combination with osimertinib, reduced tumor size in AXL-overexpressing EGFR-mutated NSCLC xenograft models.[7] | [7] |

Signaling Pathways

The primary signaling cascades initiated by Axl activation are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[8][9] These pathways are central to cell proliferation, survival, and motility.

Caption: AXL Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies used in the preclinical evaluation of Axl inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Axl kinase.

Methodology:

-

Recombinant human Axl kinase is incubated with the test compound at varying concentrations in a kinase buffer.

-

The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

-

The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[8]

Cell Viability Assay

Objective: To assess the effect of the Axl inhibitor on the proliferation and viability of cancer cell lines.

Methodology (MTT Assay Example):

-

Cancer cells with known Axl expression levels are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the Axl inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[5]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the Axl inhibitor in a living organism.

Methodology:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells that express Axl.[4][7]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The Axl inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).[4][7]

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical drug discovery and development workflow for an Axl inhibitor.

Caption: Preclinical Development Workflow for an AXL Inhibitor.

Conclusion

While specific preclinical data for this compound remains largely proprietary, its identification as an Axl inhibitor with a nanomolar IC50 positions it as a compound of interest in the ongoing effort to target Axl-driven malignancies. The provided technical guide, supplemented with data from other Axl inhibitors, offers a framework for understanding the preclinical evaluation process and the therapeutic potential of this class of molecules. Further research and publication of data for this compound are necessary to fully elucidate its preclinical profile and potential for clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Axl-IN-5 and GAS6 Ligand Interaction: A Core Analysis for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the potent Axl inhibitor, Axl-IN-5 (also referred to as AXL-IN-13), and its cognate ligand, Growth Arrest-Specific 6 (GAS6). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research. Herein, we present a comprehensive overview of the Axl/GAS6 signaling axis, the mechanism of inhibition by this compound, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.

Introduction to the Axl/GAS6 Signaling Axis

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, and its ligand GAS6 are crucial players in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Dysregulation of the Axl/GAS6 signaling pathway is frequently implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3][4][5]

Upon binding of GAS6, Axl undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[6] This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MEK/ERK pathways, promoting cancer cell survival and proliferation.[3][7]

This compound: A Potent and Selective Axl Inhibitor

This compound is a potent and orally active small molecule inhibitor of Axl kinase.[1] It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the Axl kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound, demonstrating its high affinity and potent inhibitory activity against Axl.

| Parameter | Value | Reference |

| IC50 (Biochemical Assay) | 1.6 nM | [1] |

| Kd (Binding Affinity) | 0.26 nM | [1] |

| Cell Proliferation IC50 (Ba/F3-TEL-AXL cells) | 4.7 nM | [1] |

Signaling Pathways

The interaction of GAS6 with the Axl receptor initiates a complex network of intracellular signaling pathways that drive cancer progression. This compound effectively abrogates these signaling cascades by inhibiting the kinase activity of Axl.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound and GAS6 interaction.

Axl Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.[8][9][10]

Objective: To determine the in vitro inhibitory effect of this compound on Axl kinase activity.

Materials:

-

Recombinant human Axl kinase

-

Axl substrate (e.g., poly-Glu,Tyr 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add 5 µL of recombinant Axl kinase to each well.

-

Add 2.5 µL of the this compound serial dilution or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing Axl substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to convert ADP to ATP.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.[11][12]

Objective: To determine the effect of this compound on the viability of cancer cells expressing Axl.

Materials:

-

Axl-expressing cancer cell line (e.g., MDA-MB-231, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

For MTS assay: a. Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This assay is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.[13][14]

Objective: To assess the inhibitory effect of this compound on cancer cell migration and invasion.

Materials:

-

Axl-expressing cancer cell line

-

Serum-free and complete cell culture medium

-

This compound

-

Recombinant human GAS6

-

Boyden chambers with 8 µm pore size inserts (coated with Matrigel for invasion assay)

-

24-well plates

-

Crystal violet stain

Procedure:

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add 500 µL of complete medium with or without GAS6 (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in the upper chamber of the Boyden chamber insert.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with 0.5% crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Quantify the results and compare the inhibitory effect of this compound at different concentrations.

Conclusion

This compound is a highly potent and specific inhibitor of the Axl receptor tyrosine kinase, a key driver of cancer progression and therapeutic resistance. By effectively blocking the GAS6-Axl signaling axis, this compound demonstrates significant potential as a therapeutic agent. The data and protocols presented in this technical guide provide a robust framework for researchers to further explore the therapeutic utility of Axl inhibition and to advance the development of novel anti-cancer strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel affibody molecules targeting the AXL extracellular structural domain for molecular imaging and targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. AXL Kinase Enzyme System [promega.sg]

- 10. AXL Kinase Enzyme System Application Note [promega.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-based Assays | MuriGenics [murigenics.com]

Methodological & Application

Application Notes and Protocols for Axl-IN-5 in Cell Culture

For Research Use Only.

Introduction

The Axl receptor tyrosine kinase is a key mediator of cellular processes that drive cancer progression, including proliferation, survival, migration, and therapeutic resistance. A member of the TAM (Tyro3, Axl, Mer) family, Axl is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon binding Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MEK/Erk pathways.[1] Overexpression of Axl is a common feature in various malignancies and is often associated with a poor prognosis and resistance to conventional therapies, making it a critical target for drug development.[1][2]

Axl-IN-5 is a potent and selective small-molecule inhibitor designed to target the ATP-binding site of the Axl kinase domain. By blocking the kinase activity, this compound effectively abrogates Axl-mediated signaling, leading to reduced cell viability and motility in cancer cells that exhibit Axl pathway dependency. These application notes provide a comprehensive protocol for the use of this compound in cell culture-based assays to assess its biological activity and therapeutic potential.

Data Presentation

The inhibitory activity of Axl kinase inhibitors is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative Axl inhibitors in various cancer cell lines, demonstrating typical potency ranges.

| Inhibitor Name | Cell Line | Cancer Type | IC50 Value |

| Bemcentinib (R428) | HeLa | Cervical Cancer | 14 nM (kinase assay) |

| Bemcentinib (R428) | H1299 | Non-Small Cell Lung Carcinoma | ~4 µM (viability) |

| Bemcentinib (R428) | CE81T | Esophageal Squamous Cell Carcinoma | 1.98 µM (viability) |

| Bemcentinib (R428) | Pancreatic PDA Lines | Pancreatic Cancer | 1 - 4 µM (viability) |

| Dubermatinib (TP-0903) | (Kinase Assay) | N/A | 27 nM (kinase assay) |

| Dubermatinib (TP-0903) | PSN-1 | Pancreatic Cancer | 6 nM (viability) |

Note: IC50 values are dependent on the assay type (biochemical kinase assay vs. cell-based viability assay) and experimental conditions (e.g., incubation time). Data compiled from multiple sources.[2][3][4][5][6][7]

Signaling Pathway

The Gas6/Axl signaling pathway plays a crucial role in promoting cancer cell survival and proliferation. This compound acts by directly inhibiting the Axl kinase, thereby blocking these downstream effects.

Experimental Protocols

This section provides detailed protocols for preparing this compound and evaluating its effects on target engagement and cell viability in cultured cells.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Solubilization: Gently vortex or sonicate the vial at room temperature until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A 10 mM stock solution stored at -20°C is typically stable for up to 6 months.[5]

General Cell Culture Treatment Workflow

The following diagram outlines the general workflow for treating cultured cells with this compound and performing downstream analysis.

Protocol: Western Blot for Axl Phosphorylation

This assay determines if this compound inhibits the autophosphorylation of Axl at its key tyrosine residues (e.g., Tyr702).

-

Cell Seeding: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration, typically 1-2 hours. Include a DMSO vehicle control.

-

Ligand Stimulation (Optional): To induce robust Axl phosphorylation, you can stimulate the cells with its ligand, Gas6 (e.g., 200 ng/mL), for the final 15-30 minutes of the inhibitor treatment period.

-

Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.[9] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add SDS-PAGE loading buffer and boil at 95-100°C for 5 minutes.[10]

-

Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a nitrocellulose or PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.[11]

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-Axl (e.g., p-Axl Tyr702).[8]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.[11] Re-probe the same membrane for total Axl and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability after prolonged exposure to the inhibitor.[1][12]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations (e.g., a range from 0.1 nM to 100 µM). Include wells with medium only (blank) and a DMSO vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][14]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results on a dose-response curve to determine the IC50 value.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. origene.com [origene.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Axl-IN-5 optimal concentration for in vitro studies

An essential aspect of in vitro studies involving kinase inhibitors is the determination of the optimal concentration that elicits the desired biological effect without causing off-target toxicity. This document provides comprehensive application notes and detailed protocols for establishing the optimal concentration of Axl inhibitors, with a focus on a representative small molecule inhibitor, referred to here as Axl-IN-5, for in vitro research applications.

Application Notes

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key driver in cancer progression, metastasis, and drug resistance.[1][2] Its overexpression is noted in various cancers, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[3][4] Axl activation, typically initiated by its ligand, growth arrest-specific 6 (Gas6), triggers several downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell survival, proliferation, and migration.[3][5][6] Small molecule inhibitors targeting the ATP-binding site of the Axl kinase domain are a primary strategy to counteract these effects.[7]

The optimal concentration of an Axl inhibitor for in vitro studies is not a single value but rather a range that depends on several factors:

-

Assay Type: Biochemical assays using purified recombinant Axl enzyme will typically yield lower IC50 values than cell-based assays, as the inhibitor does not need to cross the cell membrane and contend with cellular ATP concentrations.[6]

-

Cell Line: The level of Axl expression and the genetic background of the cancer cell line can significantly influence its sensitivity to inhibition.[4]

-

Treatment Duration: The half-maximal inhibitory concentration (IC50) can vary depending on the incubation time, with longer exposure often resulting in lower IC50 values.[8]

Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for each specific cell line and experimental condition.[9] Testing should typically span a wide logarithmic range around the expected IC50 value.

Axl Signaling Pathway

The binding of the ligand Gas6 to the Axl receptor induces dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades that are crucial for cell proliferation and survival.

Caption: Axl signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative Axl inhibitors from published literature. These values serve as a reference for designing dose-response experiments for this compound.

Table 1: IC50 Values of Axl Inhibitors in Biochemical Assays

| Inhibitor | Target(s) | IC50 (nM) | Assay Type |

| UNC2025 | AXL, MER/FLT3 | 1.6 | Cell-free kinase assay |

| Foretinib (GSK1363089) | AXL, MET, VEGFR2 | 7 | Recombinant enzyme assay |

| Sunitinib | AXL, KIT, FLT3, etc. | 9 | In vitro kinase assay |

| TP-0903 | AXL | - | Selective small molecule inhibitor |

| BGB324 (R428) | AXL | - | Selective small molecule inhibitor |

Note: Specific IC50 values for TP-0903 and BGB324 in biochemical assays were not detailed in the provided search results but are known as potent selective inhibitors.[10]

Table 2: IC50 Values of Axl Inhibitors in Cell-Based Assays

| Inhibitor | Cell Line | IC50 (nM) | Assay Type |

| Foretinib (GSK1363089) | Multiple | 42 (pAXL inhibition) | Cell-based phosphorylation assay |

| R428 | MDA-MB-231 (Breast) | ~1000-3000 (µM) | Cell viability (in combination) |

| R428 | HeLa (Cervical) | ~1000-3000 (µM) | Cell viability (in combination) |

Note: The IC50 values for R428 are presented in µM and were determined in combination with other agents, which may influence the effective concentration.[11]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% in a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13][14]

-